Pomalidomide-C2-NH2
Overview
Description
Pomalidomide-C2-NH2, also known as 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a functionalized cereblon ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. This compound is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its anti-cancer properties, particularly in the treatment of multiple myeloma .
Mechanism of Action
Target of Action
Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Mode of Action
This compound operates through a mechanism known as Proteolysis-Targeting Chimera (PROTAC). This mechanism involves the tagging of specific proteins for degradation . This compound, as a cereblon ligand, binds to its target protein and marks it for degradation . This results in the reduction of the target protein’s levels within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, this compound can influence the levels of these proteins and thereby affect the downstream cellular processes that these proteins are involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of specific protein levels within the cell . This can have various downstream effects depending on the role of the degraded protein. For instance, Pomalidomide has been shown to inhibit angiogenesis and myeloma cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other proteins or compounds within the cell, the cell’s overall health and status, and external factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Pomalidomide-C2-NH2 interacts with various enzymes and proteins. It is a functionalized cereblon ligand, indicating that it interacts with the cereblon protein . Cereblon is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-myeloma activity, affecting the survival of multiple myeloma cells . It also influences cell function by modulating cytokine signaling, affecting the expression of proteins like Ikaros and Aiolos .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific substrate proteins, altering gene expression .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, pomalidomide, its parent compound, has been shown to have antiangiogenic and teratogenic effects in relevant animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pomalidomide, its parent compound, is extensively metabolized via multiple metabolic pathways, including cytochrome P450-mediated metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its efficacy. For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when cereblon, the target of this compound, is present in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-NH2 involves the reaction of pomalidomide with ethylenediamine. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction with Ethylenediamine: The activated pomalidomide is then reacted with ethylenediamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95%. The use of continuous flow synthesis methods has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with carboxyl linkers via peptide coupling reactions, forming conjugates used in PROTACs.
Common Reagents and Conditions
Peptide Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Reaction Conditions: Room temperature, inert atmosphere.
Major Products
The major products formed from these reactions are typically conjugates used in targeted protein degradation. These conjugates include various linker moieties attached to the this compound scaffold .
Scientific Research Applications
Pomalidomide-C2-NH2 is extensively used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a building block for synthesizing protein degraders.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in treating cancers by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its anti-angiogenic properties.
Lenalidomide: Another IMiD with similar immunomodulatory and anti-cancer activities.
Pomalidomide-PEG2-C2-NH2: A derivative with a polyethylene glycol linker, used in similar applications
Uniqueness
Pomalidomide-C2-NH2 is unique due to its specific functionalization, which allows for rapid conjugation with carboxyl linkers. This property makes it highly suitable for the development of PROTACs, providing a versatile tool for targeted protein degradation .
Properties
IUPAC Name |
4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIGFEKILOYHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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